butyl 4-{1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate
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Description
Butyl 4-{1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate (hereafter referred to as “the compound”) is a synthetic compound that has been studied for its potential applications in scientific research. It has been studied for its potential to act as an inhibitor of enzymes, as well as its ability to modulate the activity of certain receptors. The purpose of
Scientific Research Applications
- Indole Derivatives : Butyl 4-{1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate contains an indole moiety, which is significant in natural products and drugs. Indole derivatives have shown promise as potential anticancer agents . Researchers explore their effects on cancer cell growth, apoptosis, and metastasis inhibition.
- Paw Edema and Writhing Inhibition : Compounds derived from indoles, including those related to our target compound, exhibit anti-inflammatory properties. For instance, 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine have demonstrated significant inflammation inhibition in animal models .
- Chemical Reactivity : The benzylic position in the compound is chemically interesting. Benzylic halides can undergo nucleophilic substitution reactions (SN1 or SN2) at this site. Understanding its reactivity can guide synthetic strategies and drug design .
- Structural Analysis : Researchers can study the crystal structures and spectroscopic properties of butyl 4-{1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate. Techniques like X-ray crystallography and NMR spectroscopy provide insights into its conformation, intermolecular interactions, and stability .
Anticancer Properties
Anti-Inflammatory Activity
Benzylic Position Reactivity
Crystallography and Spectroscopy
properties
IUPAC Name |
butyl 4-[[1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O4/c1-2-3-13-31-24(30)18-7-10-21(11-8-18)26-23(29)19-9-12-22(28)27(16-19)15-17-5-4-6-20(25)14-17/h4-12,14,16H,2-3,13,15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKVMSMSAJVDQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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